(4-Phenylpyridin-2-YL)methanol
Overview
Description
(4-Phenylpyridin-2-YL)methanol is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and a hydroxymethyl group at the second position.
Scientific Research Applications
(4-Phenylpyridin-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that “(4-Phenylpyridin-2-YL)methanol” has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
The primary target of (4-Phenylpyridin-2-YL)methanol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its target, it may influence theleukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and immune response.
Pharmacokinetics
It is suggested that the compound hashigh GI absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Given its potential role as an inhibitor of Leukotriene A-4 hydrolase, it may lead to a decrease in leukotriene production, potentially affecting inflammatory responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH levels can impact the activity of enzymes and the stability of the compound . .
Biochemical Analysis
Biochemical Properties
It is known that methanol, a related compound, can be metabolized by various enzymes and interact with other biomolecules . It is plausible that (4-Phenylpyridin-2-YL)methanol may have similar interactions, but specific enzymes, proteins, and other biomolecules that it interacts with are yet to be identified.
Cellular Effects
It is known that methanol and its metabolites can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that methanol is metabolized to formaldehyde and formic acid in the body, which can have various effects at the molecular level . Whether this compound undergoes similar metabolic transformations and how it interacts with biomolecules at the molecular level is yet to be determined.
Metabolic Pathways
While methanol is known to be involved in various metabolic pathways , whether this compound participates in similar pathways and how it interacts with enzymes or cofactors is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyridin-2-YL)methanol typically involves the reaction of 4-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Phenylpyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-phenylpyridine-2-carboxylic acid.
Reduction: Formation of 4-phenylpyridine-2-methanol.
Substitution: Formation of various substituted phenylpyridine derivatives.
Comparison with Similar Compounds
4-Phenylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Phenylpyridine: The phenyl group is attached at a different position, altering its chemical properties and reactivity.
4-Hydroxymethylpyridine: Lacks the phenyl group, affecting its overall stability and reactivity.
Uniqueness: (4-Phenylpyridin-2-YL)methanol is unique due to the presence of both the phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-phenylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHORUBQDRBJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480943 | |
Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55218-73-0 | |
Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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